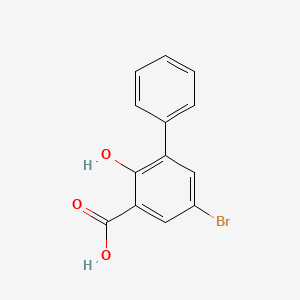

5-Bromo-3-phenyl salicylic acid

Descripción general

Descripción

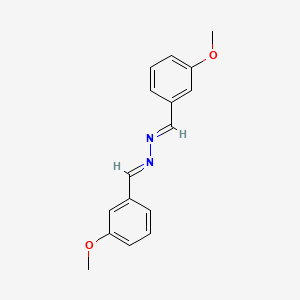

5-Bromo-3-phenyl salicylic acid is a compound with the molecular formula C13H9BrO3 and a molecular weight of 293.1 . It is an inhibitor of the aldo-keto reductase (AKR) enzymes, a family of related NADPH-dependent oxidoreductases . This compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 .

Synthesis Analysis

The synthesis of 5-Bromo-3-phenyl salicylic acid involves targeting a nonconserved hydrophobic pocket in the active site of AKR1C1 . The additional phenyl group of this compound results in improved potency over the structurally similar 3alpha-hydroxysteroid dehydrogenase isoform (AKR1C2) .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenyl salicylic acid includes a phenyl ring that forms additional van der Waals interactions with residues Phe311, Leu308, and Leu54 . It is also found to be hydrogen bonded to His117, Tyr55, and His222 .Chemical Reactions Analysis

5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM) . It does not inhibit AKR1C4 at 100 µM .Physical And Chemical Properties Analysis

5-Bromo-3-phenyl salicylic acid is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 20 mg/ml in DMSO, and 3 mg/ml in ethanol .Aplicaciones Científicas De Investigación

3. Methods of Application or Experimental Procedures: The compound is typically used in in vitro studies involving cells that overexpress the AKR1C1 enzyme . The specific concentration used can vary depending on the experimental setup.

4. Results or Outcomes: The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid can affect the metabolism of progesterone . This has implications in cancer research and the processing of neuroactive steroids involved in brain function .

The compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 . Moreover, it potently inhibits the metabolism of progesterone by bovine aortic endothelial cells overexpressing AKR1C1 .

The compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 . Moreover, it potently inhibits the metabolism of progesterone by bovine aortic endothelial cells overexpressing AKR1C1 .

Safety And Hazards

Direcciones Futuras

The future directions of 5-Bromo-3-phenyl salicylic acid could involve further exploration of its inhibitory effects on AKR1C1 and its potential implications in cancer and the processing of neuroactive steroids .

Relevant Papers The relevant papers retrieved provide further insights into the properties and potential applications of 5-Bromo-3-phenyl salicylic acid . These papers discuss the characterization of a human 20α-hydroxysteroid dehydrogenase , the expression of progesterone metabolizing enzyme genes , and the reversal of inflammation-associated dihydrodiol dehydrogenases overexpression and drug resistance in nonsmall cell lung cancer cells .

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQWWRUNBHYQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626874 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

99514-99-5 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)